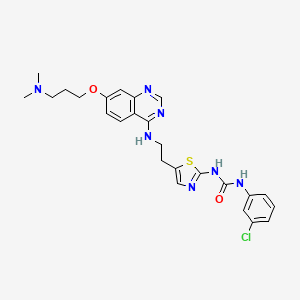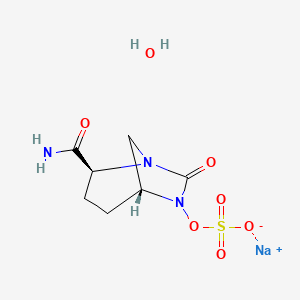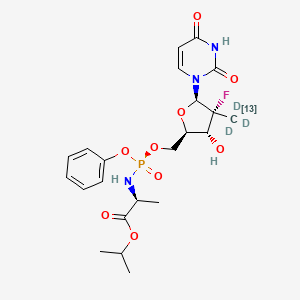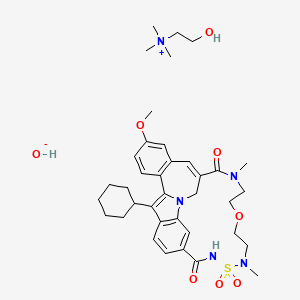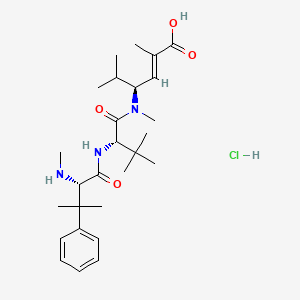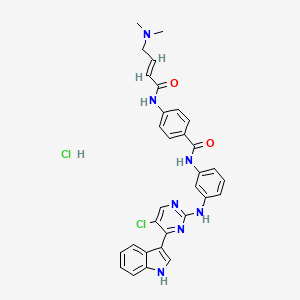
Fluvastatin D6 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).
Scientific Research Applications
Effect on Lipoprotein Levels and Atherosclerosis
Fluvastatin D6 sodium, primarily known for its lipid-lowering properties, demonstrates significant efficacy in reducing total cholesterol and low-density lipoprotein (LDL) cholesterol levels. A notable study found that fluvastatin sodium reduced total cholesterol and LDL cholesterol by approximately 16% and 22%, respectively, indicating its potential in managing conditions like hypercholesterolemia (Insull et al., 1994). Further research supports its role in managing dyslipidemia, atherosclerosis, and related conditions, by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase (Shiomi et al., 1998).
Cardiovascular Risk Management
This compound is also employed in cardiovascular risk management. Clinical trials have demonstrated its efficacy in reducing the incidence of cardiac events like myocardial infarction and improving exercise tolerance in patients with symptomatic coronary artery disease (Riegger et al., 1999). Additionally, its role in stabilizing atherosclerotic plaques and inhibiting thrombosis formation has been highlighted in studies focusing on its application in patients undergoing carotid artery stenting (Hu Ya-n, 2011).
Influence on Cellular and Molecular Mechanisms
The benefits of this compound extend beyond lipid-lowering. It has been shown to influence various cellular and molecular mechanisms. For instance, it reduces proliferation and increases apoptosis in high-grade breast cancer, indicating its potential in cancer therapy (Garwood et al., 2009). Moreover, fluvastatin can decrease the smooth muscle cell content in atherosclerotic plaques, suggesting its role in modifying disease progression at a cellular level (Shiomi et al., 1998).
Benefits in Specific Patient Populations
Particular patient populations, such as renal transplant recipients and individuals with dyslipidemia, may also benefit from this compound. Studies have shown its effectiveness in reducing major adverse cardiac events in renal transplant recipients and in managing dyslipidemia in patients under immunosuppressive regimens (Holdaas et al., 2001), (Li et al., 1995).
properties
Molecular Formula |
C24H19D6FNNaO4 |
|---|---|
Molecular Weight |
439.48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



